Thioacetic acid

描述

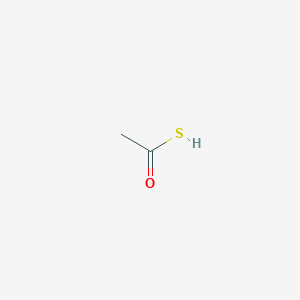

Thioacetic acid (CH₃COSH) is a sulfur-containing organic compound characterized by a pungent odor, high flammability, and toxicity. It exists as a yellowish liquid at room temperature and is slightly soluble in water . Industrially, it is synthesized via the reaction of acetic anhydride with hydrogen sulfide under controlled conditions due to safety concerns . Key applications include:

- Pharmaceuticals: Intermediate in synthesizing drugs like captopril (an antihypertensive agent) .

- Polymers/Rubber: Acts as a sulfur donor, chain transfer agent, or curing agent .

- Food Industry: GRAS-certified flavoring agent and additive .

- Chemical Synthesis: Used in thiol-ene reactions, Mitsunobu reactions, and preparation of heterocyclic derivatives .

This compound’s reactivity stems from its thiol (-SH) and acetyl (-COCH₃) groups, enabling nucleophilic and radical reactions. However, its storage requires low temperatures due to flammability and toxicity risks .

科学研究应用

Pharmaceutical Applications

Thioacetic acid plays a crucial role in pharmaceutical synthesis, particularly in the development of drugs targeting specific biological pathways. Its applications include:

- Synthesis of Thioesters : TAA is a key reagent in the formation of thioesters, which are essential intermediates in the synthesis of various pharmaceutical compounds. Thioesters can be used to create drugs with improved efficacy and specificity .

- Antibiotic Production : TAA is utilized in the manufacture of broad-spectrum antibiotics, particularly from the carbapenem family. These antibiotics are crucial in treating resistant bacterial infections .

- Modification of Peptides and Proteins : Researchers employ this compound to modify amino acids and peptides, facilitating studies on their structure and biological functions. This application is particularly relevant in biochemical research .

- Drug Development : TAA is involved in synthesizing drugs such as spironolactone (a diuretic) and captopril (an antihypertensive), showcasing its significance in therapeutic applications .

Agrochemical Applications

This compound is also prominent in agrochemical formulations:

- Synthesis of Additives : Over 70 patents relate to the use of TAA for introducing sulfur atoms into various agrochemical additives. This enhances the performance and effectiveness of pesticides and herbicides .

- Biological Activity : TAA derivatives have been explored for their antifungal properties, contributing to the development of new agrochemicals that combat plant diseases .

Industrial Applications

In industrial settings, this compound serves multiple functions:

- Chemical Intermediate : TAA is employed as an intermediate in the production of specialty chemicals, including rubber and polymer products. It aids in creating sulfur-derived polymers with enhanced properties .

- Analytical Chemistry : In analytical methods, this compound acts as a derivatizing agent, improving the detection and quantification of specific compounds within complex mixtures .

- Flavor and Fragrance Enhancement : The compound is used in the food industry for synthesizing flavor enhancers and in cosmetics for fragrance enhancement, showcasing its versatility beyond traditional chemical applications .

Case Study 1: Peptide Synthesis

A study demonstrated that this compound could facilitate peptide bond formation without conventional coupling agents. This novel approach simplifies peptide synthesis and expands the toolbox available for researchers working with amino acids .

Case Study 2: Antifungal Activity

Research on modified chitosan derivatives synthesized using this compound revealed significant antifungal properties against pathogens like Stemphylium solani. This highlights TAA's potential role in developing effective agricultural biocontrol agents .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of thioesters, antibiotics | Improved drug efficacy |

| Agrochemicals | Sulfur additives in pesticides | Enhanced effectiveness |

| Industrial | Specialty chemicals, rubber products | Improved material properties |

| Analytical Chemistry | Derivatization for detection | Enhanced sensitivity |

| Food & Cosmetics | Flavor enhancers, fragrance compounds | Improved sensory attributes |

作用机制

Thioacetic acid exerts its effects primarily through its thiol group (−SH). The thiol group can participate in various chemical reactions, including nucleophilic substitution and reduction. The molecular targets and pathways involved include:

相似化合物的比较

Structural Analogs

Thiobenzoic Acid (C₆H₅COSH)

- Reactivity : Both undergo radical addition to olefins and acetylenes. However, thiobenzoic acid exhibits slower reaction kinetics due to electron-withdrawing benzene substituents, as evidenced by Hammett correlation studies .

- Applications : Primarily used in polymer chemistry for polysulfide synthesis, whereas thioacetic acid is favored in pharmaceuticals and food additives .

Thiopropanoic Acid (CH₂CH₂COSH)

- Bioactivity: Homologation of this compound to thiopropanoic acid maintains binding affinity in protein interactions (e.g., Mcl-1 inhibitors), suggesting flexibility in the sulfur-containing moiety .

- Synthesis: Thiopropanoic acid derivatives are synthesized via similar routes but require additional carbon-chain elongation steps .

| Property | This compound | Thiobenzoic Acid | Thiopropanoic Acid | |

|---|---|---|---|---|

| Reactivity (Hammett σ) | +0.4 | +0.7 | +0.3 | |

| Melting Point (°C) | -17 | 15 | -10 | |

| Bioactivity (Ki, μM) | 1.13 | N/A | 1.13 |

Functional Analogs

Alkyl Thiols (e.g., Benzyl Mercaptan)

- Catalytic Reactions : In asymmetric sulfa-Michael additions, benzyl mercaptan achieves up to 96% enantiomeric excess (ee) using chiral amine catalysts. This compound, however, is less commonly used in such reactions due to competing acetyl-group reactivity .

- Thermal Stability : this compound’s acetyl group enhances stability compared to volatile alkyl thiols, making it preferable in high-temperature polymer applications .

Thiophenols (C₆H₅SH)

- Biological Activity: Thiophenols exhibit lower nematocidal efficacy compared to this compound. For example, 0.01% this compound kills 90% of Strongyloides papillosus larvae, whereas thiophenols require higher concentrations .

- Synthetic Utility: Thiophenols are less effective in thiol-ene reactions with N-alkylated compounds, often leading to side products, whereas this compound enables cleaner syntheses in controlled conditions .

Hexylamine (C₆H₁₃NH₂)

- Nematocidal Activity : this compound outperforms hexylamine, causing 100% mortality in S. papillosus larvae at 0.01% concentration, whereas hexylamine requires higher doses .

- Mechanism : this compound’s sulfur moiety disrupts larval metabolism more effectively than nitrogen-based compounds .

Heterocycle-Thioacetic Acid Derivatives

- Pharmacological Scope: Derivatives like imidazole-thioacetic acid hybrids show broad-ranging activities (antimicrobial, anticancer) unmatched by non-acetylated thiol analogs. For instance, compound 38 (thiopropanoic acid derivative) inhibits Mcl-1 with Ki = 1.13 μM, comparable to its parent this compound analog .

Key Research Findings

Reaction Efficiency : this compound’s radical addition to styrenes yields thioesters with 60–80% efficiency, outperforming thiobenzoic acid in reaction rates .

Catalytic Versatility: In asymmetric organocatalysis, this compound derivatives enable diastereodivergent pathways when paired with chiral amines, a feature absent in simpler thiols .

生物活性

Thioacetic acid, a sulfur-containing organic compound, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

This compound (C₂H₄OS) is a colorless liquid with a pungent odor. It is structurally similar to acetic acid but contains a thiol group instead of a hydroxyl group. The compound can be synthesized through various methods, including the reaction of acetic anhydride with hydrogen sulfide or by the reaction of acetic acid with phosphorus pentasulfide.

Biological Activities

This compound and its derivatives have been studied for their wide range of biological activities. Some key areas include:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, studies have shown that this compound derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents .

- Anticancer Properties : Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanisms involved often include the induction of apoptosis and cell cycle arrest .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes. A study highlighted that this compound can acylate amino acids and inhibit calf intestinal alkaline phosphatase (CIAP), showcasing its potential as a bioactive pharmacophore .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

-

Antibacterial Activity :

- A series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, with minimum inhibitory concentration (MIC) values significantly lower than those of control compounds .

-

Anticancer Activity :

- In vitro studies demonstrated that this compound derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds were identified as those containing specific substituents on the thiazolidine ring structure, which enhanced their anticancer efficacy .

- Enzyme Inhibition Studies :

Summary of Biological Activities

Selected this compound Derivatives and Their Activities

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| 3-Methoxy-4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazone | Anticancer | MCF-7 | 12.5 |

| 4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazone | Anticancer | A549 | 15.0 |

| Acylated Thiourea Derivative 4c | Enzyme Inhibition | CIAP | 0.251 |

常见问题

Q. What are the key physicochemical properties of thioacetic acid critical for experimental design and safety protocols?

This compound (C₂H₄OS, MW 76.12) is a yellowish liquid with a pungent odor, melting point of -17°C, and boiling point of 97°C. It is highly flammable (flash point 52°F) and soluble in water (27 g/L, slow decomposition). Its dielectric constant varies between 13 (at 20°C) and 68 (at unspecified conditions), impacting its electrochemical applications. Key safety considerations include its toxicity (intraperitoneal LD₅₀ in mice: 75 mg/kg) and reactivity, requiring storage below 30°C and handling under inert conditions to avoid decomposition into acetic acid and H₂S .

Methodological Insight : Use explosion-proof equipment, conduct reactions in fume hoods, and monitor for H₂S release during degradation.

Q. What laboratory synthesis methods are validated for producing high-purity this compound?

Four primary methods are documented:

Phosphorus pentasulfide and glacial acetic acid at 91°C, followed by vacuum distillation (yield depends on purity of reactants).

Acetic anhydride with H₂S , yielding this compound and acetic acid as a byproduct.

Ketene and H₂S reaction , directly producing this compound.

Chloride neutralization with H₂S , followed by alkaline neutralization and distillation.

Optimization requires strict temperature control (<100°C) to prevent decomposition and impurities. Purity is confirmed via NMR (e.g., δ 2.4 ppm for CH₃COS−) or GC-MS .

Advanced Note : Method 1 is preferred for scalability but requires careful exclusion of moisture to avoid side reactions.

Q. How does this compound function as a sulfur donor in polymer chemistry, and what factors influence reaction efficiency?

In polymer/rubber industries, this compound acts as a sulfur donor or chain-transfer agent. For example, it introduces thiol groups in tire additives via radical-mediated reactions. Efficiency depends on:

- Concentration : Higher molar ratios favor sulfur incorporation but increase side reactions.

- Solvent polarity : Non-polar solvents (e.g., toluene) reduce dielectric shielding, enhancing reactivity.

- Temperature : Reactions typically occur at 60–80°C to balance kinetics and thermal stability.

Contradictions in sulfur incorporation rates across studies may stem from impurities (e.g., residual acetic acid) or competing thioester formation .

Q. What analytical techniques resolve structural and mechanistic ambiguities in this compound-mediated reactions?

- NMR Spectroscopy : Detects thioester intermediates (e.g., δ 2.1–2.6 ppm for CH₃COS−) and monitors reaction progress.

- UV-Vis Spectroscopy : Identifies electronic transitions (e.g., n→π* at 230–360 nm) in selenite-TAA complexes.

- ESCA/XPS : Quantifies sulfur content (atomic % ~13–15) in self-assembled monolayers (SAMs) to assess purity.

- Chromatography (HPLC/GC) : Separates this compound from byproducts (e.g., acetic acid) post-synthesis.

Contradictions in dielectric constant measurements (13 vs. 68) highlight the need to standardize solvent and temperature conditions .

Q. How do impurities like this compound affect the structural integrity of self-assembled monolayers (SAMs)?

Even 1% this compound in SAM assembly solutions disrupts monolayer order, reducing thickness by ~30% (via ESCA gold signal attenuation). The small molecular size of this compound creates defects, lowering SAM density. Mitigation strategies include:

- Pre-purification : Distillation or column chromatography to remove acetic acid.

- Inert atmosphere : Prevents oxidative degradation during SAM formation.

This is critical for applications in biosensors where SAM uniformity dictates performance .

Q. What methodological challenges arise in using this compound for synthesizing captopril?

Captopril synthesis involves this compound as a thiolating agent. Challenges include:

- Steric hindrance : this compound’s acetyl group limits nucleophilic attack on proline intermediates.

- Byproduct formation : Competing oxidation to disulfides requires argon/vacuum conditions.

- Purification : Residual this compound is removed via acid-base extraction (pH 3–4).

Recent advances use micellar catalysis to enhance reaction yields (≥85%) .

Q. How can reaction conditions be optimized for this compound-mediated thiolation of alcohols?

Key parameters:

- Catalyst : ZnCl₂ (5 mol%) accelerates thiolation of primary alcohols (e.g., ethanol → ethyl mercaptan).

- Solvent : Dichloromethane minimizes side reactions vs. polar aprotic solvents.

- Stoichiometry : 1.2:1 (this compound:alcohol) balances conversion and byproduct suppression.

Post-reaction, quenching with NaHCO₃ neutralizes excess acid, and distillation isolates mercaptans .

Q. What mechanisms underlie the cardioprotective effects of Tetradecyl this compound (TTA)?

TTA, a PPAR-α agonist, reduces oxidative stress via:

Mitochondrial β-oxidation : Enhances fatty acid metabolism, lowering lipid peroxidation.

Antioxidant gene upregulation : Increases SOD and catalase expression in murine models.

Dosage: 1 g/day (divided doses) in preclinical studies. Challenges include low oral bioavailability, addressed via nanoemulsion formulations .

属性

IUPAC Name |

ethanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYAAUVXQSMXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4OS | |

| Record name | THIOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10387-40-3 (potassium salt), 34832-35-4 (hydrochloride salt) | |

| Record name | Thioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060142 | |

| Record name | Ethanethioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals., Liquid, Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS], Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS], Pale yellow liquid; Cooked brown and roasted meat aroma | |

| Record name | THIOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanethioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thioacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thioacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thioacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

88.00 °C. @ 760.00 mm Hg | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, diethyl ether and acetone, Soluble (in ethanol) | |

| Record name | Thioacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.063-1.067 | |

| Record name | Thioacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

507-09-5, 10387-40-3 | |

| Record name | THIOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS92MLC0FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

17 °C | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。